molecular formula C8H15ClO B1346596 2-Propylvaleryl chloride CAS No. 2936-08-5

2-Propylvaleryl chloride

Cat. No. B1346596
CAS RN: 2936-08-5
M. Wt: 162.66 g/mol
InChI Key: PITHYUDHKJKJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylvaleryl chloride is a chemical compound with the molecular formula C8H15ClO1. It is used in various chemical reactions and has several names, including Dipropylacetyl Chloride and 2-Propylvaleroyl Chloride2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Propylvaleryl chloride.



Molecular Structure Analysis

The molecular structure of 2-Propylvaleryl chloride consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom3. The exact arrangement of these atoms forms the unique structure of this compound3.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Propylvaleryl chloride.



Physical And Chemical Properties Analysis

2-Propylvaleryl chloride is a liquid at 20°C3. It has a boiling point of 132°C and a flash point of 67°C3. The compound has a refractive index of 1.43 and a specific gravity of 0.953. It should be stored under inert gas and conditions to avoid include moisture3.


Scientific Research Applications

Environmental Safety and Toxicology

Studies on beryllium chloride toxicity in rats have shown the protective role of crocin, a compound derived from saffron, against oxidative stress. This research highlights the importance of studying toxicological effects and protective agents in environmental safety and health sciences Hesham A El-Beshbishy, et al., 2012.

Chemical Synthesis and Industrial Applications

The continuous flow production of 3-Chloropropionyl chloride, a chemically versatile building block, has been developed to address safety concerns, reaction times, and the excessive use of chlorinating reagents. This innovation could streamline production processes in industries such as pharmaceuticals, herbicides, and adhesives M. Movsisyan, et al., 2018.

Advanced Materials and Textiles

A fiber-reactive chitosan derivative applied to cotton fabric as an antimicrobial textile finish has been investigated for its durability and effectiveness against bacteria, such as Staphylococcus aureus. This application demonstrates the potential of chlorinated compounds in enhancing textile materials Sang-hoon Lim, S. Hudson, 2004.

Analytical Chemistry and Detection Methods

The development of sensitive methods for the quantification of propofol, using an off-line dansyl chloride derivatization reaction, exemplifies the role of chlorinated compounds in analytical chemistry to enhance signal intensity and detection limits in pharmacokinetics and other research fields F. Beaudry, et al., 2005.

Polymer Science and Flocculation

In polymer engineering, the synthesis of novel amphoteric polymers, such as poly(acrylamide-acryloyloxyethyl trimethyl ammonium chloride-2-acrylamido-2-methyl-propane sulfonate), for use as sludge flocculants, showcases the application of chlorinated compounds in water treatment and environmental management L. Qi, et al., 2016.

Future Directions

As for the future directions of 2-Propylvaleryl chloride, it’s hard to say without specific context. The compound could have various applications depending on the field of study or industry. However, I couldn’t find specific information on future directions for this compound.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

2-propylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHYUDHKJKJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183583
Record name 2-Propylvaleryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylvaleryl chloride

CAS RN

2936-08-5
Record name 2-Propylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2936-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylvaleryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylvaleryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylvaleryl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPYLVALERYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQT2TYW2PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 4.32 g (30 mmol) of valproic acid in an ice bath, thionyl chloride (3.60 g, 30 mmol) was slowly added, with stirring. The neat mixture was allowed to come to room temperature and then heated in a water bath at 50° C. for 30 minutes. 50 M1 portions of dry benzene were twice added and removed under reduced pressure. The resultant product was used in subsequent reactions without further purification.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylvaleryl chloride
Reactant of Route 2
Reactant of Route 2
2-Propylvaleryl chloride
Reactant of Route 3
2-Propylvaleryl chloride
Reactant of Route 4
2-Propylvaleryl chloride
Reactant of Route 5
Reactant of Route 5
2-Propylvaleryl chloride
Reactant of Route 6
2-Propylvaleryl chloride

Citations

For This Compound
2
Citations
RR Ye, JJ Cao, CP Tan, LN Ji… - Chemistry–A European …, 2017 - Wiley Online Library
… Ligand L was obtained by the reaction of 4-hydroxymethyl-4′-methyl-2,2′-bipyridyl (HMbpy) with 2-propylvaleryl chloride for 12 h at room temperature. Complexes 1 a–3 a and 1 b–3 …
T Kobayakawa, M Yokoyama, K Tsuji, M Fujino… - RSC …, 2023 - pubs.rsc.org
… Treatment with n-octanoyl chloride, 2-propylvaleryl chloride or phenylacetyl chloride gave amides 14, 15 and 16, respectively, and this was followed by saponification, condensation …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.